molecular formula C14H17BClNO2 B1650446 3-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1181825-45-5

3-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B1650446
CAS No.: 1181825-45-5
M. Wt: 277.55
InChI Key: KXEPMPAGDSJYRJ-UHFFFAOYSA-N
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Description

1H-Indole,3-chloro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)- is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is particularly interesting because it contains both a chloro group and a boronate ester, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1H-Indole,3-chloro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)- typically involves the following steps:

    Borylation Reaction: The introduction of the boronate ester group is often achieved through a borylation reaction. This can be done using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron.

    Chlorination: The chloro group can be introduced through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.

    Indole Formation: The indole ring system can be constructed through various synthetic routes, including Fischer indole synthesis or transition metal-catalyzed cyclization reactions.

Industrial production methods for this compound would likely involve optimizing these reactions for scale, ensuring high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1H-Indole,3-chloro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)- can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Cross-Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the desired transformation. For example, the indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indole,3-chloro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound can be used in the development of new biologically active molecules.

    Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1H-Indole,3-chloro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)- depends on its specific application. In biological systems, indole derivatives often interact with enzymes or receptors, modulating their activity. The chloro and boronate ester groups can enhance the compound’s binding affinity and specificity for certain molecular targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar compounds to 1H-Indole,3-chloro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)- include other indole derivatives with different substituents. For example:

    1H-Indole,3-chloro-: This compound lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    1H-Indole,7-bromo-: The bromo group can also participate in substitution and cross-coupling reactions, but the reactivity and selectivity may differ from the chloro derivative.

    1H-Indole,3-bromo-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-: This compound has a bromo group instead of a chloro group, which can affect its reactivity and the types of reactions it undergoes.

The uniqueness of 1H-Indole,3-chloro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)- lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.

Properties

IUPAC Name

3-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)10-7-5-6-9-11(16)8-17-12(9)10/h5-8,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEPMPAGDSJYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=CN3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201163764
Record name 3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181825-45-5
Record name 3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181825-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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3-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

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